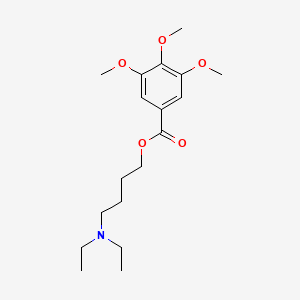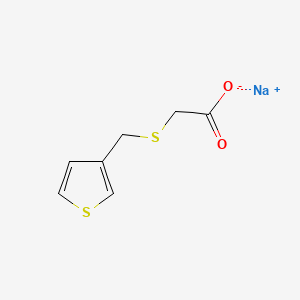
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups and iodine atoms, making it a subject of interest in both synthetic chemistry and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the iodination of a benzoyl precursor, followed by the introduction of ethylamino and ethyl(1-oxopropyl)amino groups through nucleophilic substitution reactions. The final step involves the coupling of the modified benzoyl compound with L-Proline under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoyl derivatives.
科学研究应用
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The iodine atoms in the compound may also play a role in its mechanism of action, particularly in diagnostic applications where they enhance imaging contrast.
相似化合物的比较
Similar Compounds
Similar compounds to L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- include:
Uniqueness
What sets L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- apart from similar compounds is its specific combination of functional groups and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
35245-17-1 |
|---|---|
分子式 |
C20H24I3N3O5 |
分子量 |
767.1 g/mol |
IUPAC 名称 |
(2S)-1-[3-(ethylcarbamoyl)-5-[ethyl(propanoyl)amino]-2,4,6-triiodobenzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24I3N3O5/c1-4-11(27)25(6-3)17-15(22)12(18(28)24-5-2)14(21)13(16(17)23)19(29)26-9-7-8-10(26)20(30)31/h10H,4-9H2,1-3H3,(H,24,28)(H,30,31)/t10-/m0/s1 |
InChI 键 |
OLQAFHPCECXYGF-JTQLQIEISA-N |
手性 SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCC[C@H]2C(=O)O)I)C(=O)NCC)I |
规范 SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCCC2C(=O)O)I)C(=O)NCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





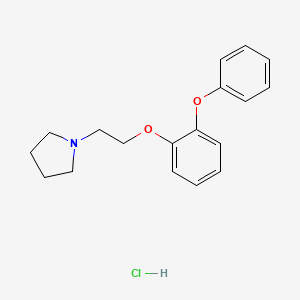
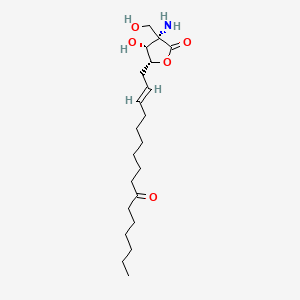

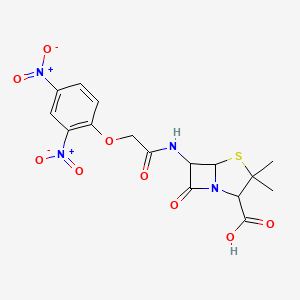

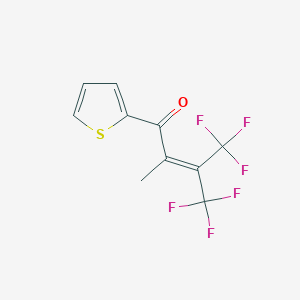

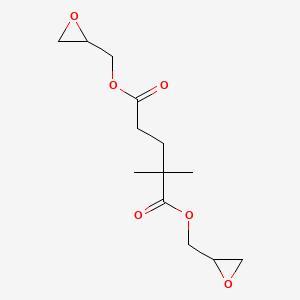
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
